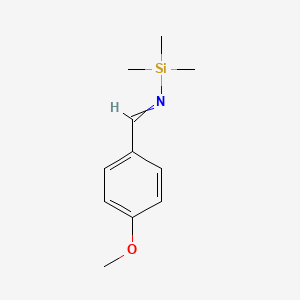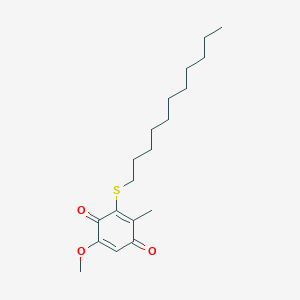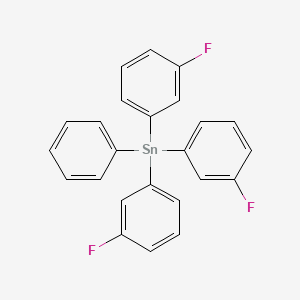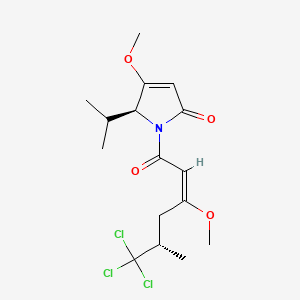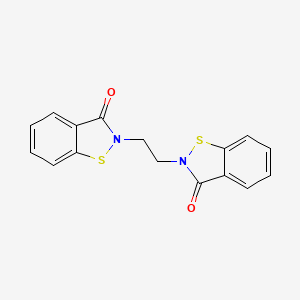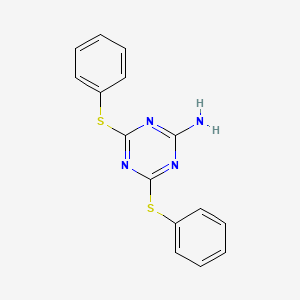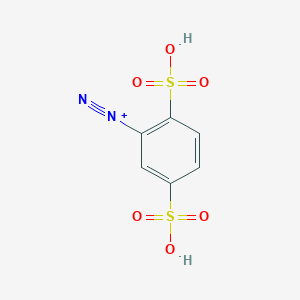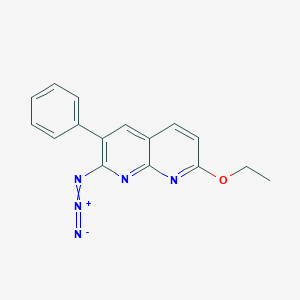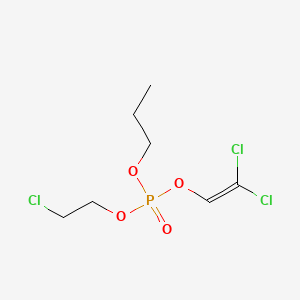
Phosphoric acid, 2-chloroethyl 2,2-dichlorovinyl propyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphoric acid, 2-chloroethyl 2,2-dichlorovinyl propyl ester is a chemical compound with a complex structure that includes both phosphoric acid and chlorinated organic components
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of phosphoric acid, 2-chloroethyl 2,2-dichlorovinyl propyl ester typically involves the reaction of phosphoric acid with 2-chloroethyl and 2,2-dichlorovinyl propyl groups. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the desired product is formed efficiently.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under specific conditions to maximize yield and purity. The process may also include purification steps such as distillation or crystallization to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Phosphoric acid, 2-chloroethyl 2,2-dichlorovinyl propyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can alter the chlorinated groups, leading to the formation of less chlorinated or dechlorinated products.
Substitution: The chlorinated groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions may vary, but they often involve specific temperatures, solvents, and catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce phosphoric acid derivatives, while substitution reactions can yield a variety of substituted phosphoric acid esters.
Applications De Recherche Scientifique
Phosphoric acid, 2-chloroethyl 2,2-dichlorovinyl propyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: The compound may be studied for its potential biological activity and interactions with biological molecules.
Medicine: Research may explore its potential use in pharmaceuticals or as a therapeutic agent.
Industry: It can be used in the production of specialty chemicals, coatings, and other industrial products.
Mécanisme D'action
The mechanism of action of phosphoric acid, 2-chloroethyl 2,2-dichlorovinyl propyl ester involves its interaction with molecular targets such as enzymes or receptors. The chlorinated groups may play a role in binding to these targets, leading to specific biochemical effects. The pathways involved can include inhibition or activation of certain enzymes, modulation of receptor activity, or other molecular interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phosphonic acid, (2-chloroethyl)-, diethyl ester: This compound has similar chlorinated groups and phosphoric acid components.
Tris(2-chloroethyl) phosphate: Another related compound with multiple chlorinated ethyl groups attached to a phosphoric acid core.
Uniqueness
Phosphoric acid, 2-chloroethyl 2,2-dichlorovinyl propyl ester is unique due to its specific combination of chlorinated groups and the vinyl propyl ester, which may confer distinct chemical and biological properties compared to other similar compounds.
Propriétés
Numéro CAS |
64050-66-4 |
|---|---|
Formule moléculaire |
C7H12Cl3O4P |
Poids moléculaire |
297.5 g/mol |
Nom IUPAC |
2-chloroethyl 2,2-dichloroethenyl propyl phosphate |
InChI |
InChI=1S/C7H12Cl3O4P/c1-2-4-12-15(11,13-5-3-8)14-6-7(9)10/h6H,2-5H2,1H3 |
Clé InChI |
UVHUICINDSEUQN-UHFFFAOYSA-N |
SMILES canonique |
CCCOP(=O)(OCCCl)OC=C(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-(3-phenyl-1H-cyclohepta[b]pyrrol-8-ylidene)hydrazine](/img/structure/B14507720.png)
![1-[(4-Methylphenyl)methyl]-2,4,6-triphenylpyridin-1-ium iodide](/img/structure/B14507732.png)
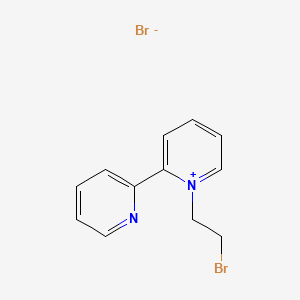
![1,1'-[3-(4-Methylphenyl)prop-1-ene-1,1-diyl]dibenzene](/img/structure/B14507749.png)
